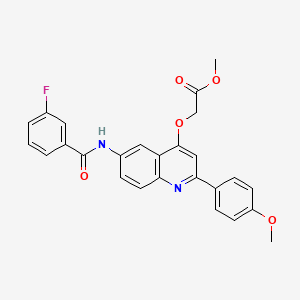

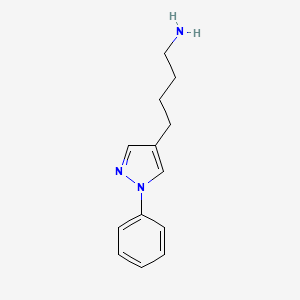

Methyl 2-((6-(3-fluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-((6-(3-fluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a complex process that involves multiple steps and requires specialized equipment and expertise.

Aplicaciones Científicas De Investigación

Novel Fluorophores

Research into novel stable fluorophores, such as 6-methoxy-4-quinolone derivatives, demonstrates their potential in biomedical analysis due to their strong fluorescence across a wide pH range in aqueous media. These compounds exhibit high stability to light and heat, making them suitable as fluorescent labeling reagents for detecting carboxylic acids. Such characteristics suggest that derivatives similar to Methyl 2-((6-(3-fluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate could be applied in labeling and detection techniques in biochemical research (Hirano et al., 2004).

Aldose Reductase Inhibitors

Compounds based on quinoxalinone structures have been synthesized to serve as potent aldose reductase inhibitors, which could be useful in managing diabetic complications. These inhibitors combine antioxidant activity with their inhibitory action, suggesting that derivatives of Methyl 2-((6-(3-fluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate might have applications in therapeutic strategies against oxidative stress-related disorders (Qin et al., 2015).

Metal Ion Sensors

Quinoline derivatives have been investigated for their potential as chemosensors, with specific focus on the detection of metal ions such as Zn(2+) in biological and environmental samples. These sensors exhibit significant fluorescence enhancement upon binding with metal ions, indicating potential applications for Methyl 2-((6-(3-fluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate derivatives in monitoring and studying metal ion dynamics in various contexts (Li et al., 2014).

Neurological Disorder Treatments

The synthesis and evaluation of tetracyclic quinoxaline derivatives have identified compounds with multifunctional activity, including binding affinity to serotonin and dopamine receptors, indicating their potential in treating neuropsychiatric and neurological disorders. This suggests that structural analogs of Methyl 2-((6-(3-fluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate could be explored as drug candidates for these conditions (Li et al., 2014).

Antimalarial Activity

Research on quinoline derivatives has also focused on their antimalarial activity. Structural optimization has led to compounds with potent efficacy against Plasmodium berghei, including resistant strains. This highlights the potential for Methyl 2-((6-(3-fluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate analogs to contribute to antimalarial drug development (Werbel et al., 1986).

Propiedades

IUPAC Name |

methyl 2-[6-[(3-fluorobenzoyl)amino]-2-(4-methoxyphenyl)quinolin-4-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN2O5/c1-32-20-9-6-16(7-10-20)23-14-24(34-15-25(30)33-2)21-13-19(8-11-22(21)29-23)28-26(31)17-4-3-5-18(27)12-17/h3-14H,15H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDBHDCCMOAGCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)F)C(=C2)OCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((6-(3-fluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2533821.png)

![2,2,2-trichloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2533823.png)

![N-cyclopentyl-4-isopentyl-5-oxo-1-((2-oxo-2-phenylethyl)thio)-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2533827.png)

![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2533831.png)

![2,8,10-Trimethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2533834.png)

![5-chloro-2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2533839.png)

![N,6-Dimethyl-N-[1-[2-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2533844.png)